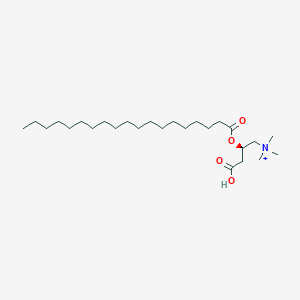

Nonadecanoyl-L-carnitine (chloride)

Beschreibung

Eigenschaften

Molekularformel |

C26H52NO4+ |

|---|---|

Molekulargewicht |

442.7 g/mol |

IUPAC-Name |

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C26H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m1/s1 |

InChI-Schlüssel |

GWKZIORVZQMWMC-XMMPIXPASA-O |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Acylcarnitines

Endogenous Biosynthesis of L-Carnitine

L-carnitine is a quaternary ammonium (B1175870) compound that is essential for energy metabolism in most mammals. wikipedia.org It can be obtained from the diet, particularly from meat and dairy products, or synthesized endogenously. wikipedia.orgresearchgate.net The primary sites for L-carnitine biosynthesis in mammals are the liver, kidneys, and brain, with storage in tissues like skeletal muscle and the heart. researchgate.net

The biosynthesis of L-carnitine is a multi-step enzymatic process that begins with the amino acid lysine (B10760008). creative-proteomics.com The carbon backbone of carnitine originates from lysine, while the methyl groups are supplied by methionine. youtube.com

The key enzymatic steps are as follows:

Nε-trimethyllysine hydroxylase (TMLH): The pathway starts with Nε-trimethyllysine (TML), which is formed from the methylation of lysine residues within proteins and released during protein degradation. wikipedia.orgplos.orgnih.gov TML is then hydroxylated by TMLH to produce 3-hydroxy-Nε-trimethyllysine (HTML). wikipedia.orgnih.gov This initial step occurs in the mitochondria and requires iron and 2-oxoglutarate as cofactors. nih.gov The stereospecific product of this reaction is (2S,3S)-3-hydroxy-Nε-trimethyllysine. rsc.orgrsc.org

3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA): The HTML produced is transported to the cytosol where it is cleaved by HTMLA. nih.gov This enzyme, which requires pyridoxal (B1214274) phosphate, breaks down HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. wikipedia.orgwikipedia.org

4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH): TMABA is then oxidized in the cytoplasm by TMABA-DH to form γ-butyrobetaine (GBB). creative-proteomics.com This reaction is dependent on NAD+. wikipedia.org

γ-butyrobetaine hydroxylase (BBOX): The final step is the stereospecific hydroxylation of GBB to L-carnitine, catalyzed by BBOX. wikipedia.orgacs.org This enzyme is a zinc-binding protein that, like TMLH, is dependent on iron (Fe2+) and 2-oxoglutarate. wikipedia.orgacs.org This reaction converts the inactive precursor into biologically active L-carnitine. creative-proteomics.com

Table 1: Enzymes in L-Carnitine Biosynthesis

| Enzyme | Precursor | Product | Location | Cofactors |

| Nε-trimethyllysine hydroxylase (TMLH) | Nε-trimethyllysine (TML) | 3-hydroxy-Nε-trimethyllysine (HTML) | Mitochondria | Iron, 2-oxoglutarate |

| 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA) | 3-hydroxy-Nε-trimethyllysine (HTML) | 4-N-trimethylaminobutyraldehyde (TMABA), Glycine | Cytosol | Pyridoxal phosphate |

| 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) | 4-N-trimethylaminobutyraldehyde (TMABA) | γ-butyrobetaine (GBB) | Cytoplasm | NAD+ |

| γ-butyrobetaine hydroxylase (BBOX) | γ-butyrobetaine (GBB) | L-carnitine | Mitochondria | Iron (Fe2+), 2-oxoglutarate, Oxygen |

This table summarizes the key enzymes, their substrates, products, cellular locations, and required cofactors in the L-carnitine biosynthesis pathway.

The regulation of L-carnitine biosynthesis is complex and responds to the body's energy needs. Several factors influence this pathway:

Substrate Availability: The availability of the precursor amino acids, lysine and methionine, from the diet can impact the rate of synthesis. creative-proteomics.com

Enzyme Expression: The expression of the genes encoding the biosynthetic enzymes can be regulated by transcription factors that are sensitive to the cell's energy status. creative-proteomics.com

Hormonal Control: Hormones such as insulin (B600854) and glucagon (B607659) can modulate the activity of key enzymes. For instance, insulin can increase the expression of TMLH and BBOX. creative-proteomics.com

Feedback Inhibition: L-carnitine can exert feedback inhibition on γ-butyrobetaine hydroxylase (BBOX), helping to maintain a balance between synthesis and physiological demand. creative-proteomics.com

Cofactor Availability: The synthesis is also dependent on adequate levels of essential cofactors, including vitamins C and B6, and niacin. creative-proteomics.com

Formation of Nonadecanoyl-L-Carnitine

Nonadecanoyl-L-carnitine is a long-chain acylcarnitine, which is formed by the esterification of L-carnitine with nonadecanoic acid. This process is part of the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. wikipedia.org

The formation of acylcarnitines is catalyzed by a family of enzymes known as carnitine acyltransferases. nih.gov These enzymes facilitate the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine. nih.gov

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the initial step of the carnitine shuttle. wikipedia.orgwikipedia.org It transfers the acyl group from a long-chain fatty acyl-CoA, such as nonadecanoyl-CoA, to L-carnitine, forming a long-chain acylcarnitine like nonadecanoyl-L-carnitine. wikipedia.orgwikipedia.org There are different isoforms of CPT1 with tissue-specific expression, including CPT1A (liver), CPT1B (muscle), and CPT1C (brain). nih.gov CPT1 is a key regulatory point in fatty acid oxidation and is inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. wikipedia.orgnih.gov

Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction. wikipedia.orgwikipedia.org Once the acylcarnitine is transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), CPT2 transfers the acyl group back to CoA, regenerating the fatty acyl-CoA for β-oxidation and freeing L-carnitine. metwarebio.comwikipedia.org

The esterification process begins with the activation of a long-chain fatty acid, such as nonadecanoic acid, in the cytosol. This reaction, catalyzed by acyl-CoA synthetase, forms a thioester bond between the fatty acid and coenzyme A, yielding a fatty acyl-CoA. wikipedia.org The resulting acyl-CoA is then a substrate for CPT1, which esterifies it with L-carnitine to form the corresponding acylcarnitine. wikipedia.org This allows the fatty acid to be transported across the mitochondrial inner membrane. wikipedia.org

Degradation and Turnover of Acylcarnitine Species

The metabolism of acylcarnitines is a dynamic process. Inside the mitochondria, acylcarnitines are converted back to their acyl-CoA and free carnitine forms by CPT2. wikipedia.org The acyl-CoA then enters the β-oxidation pathway, where it is broken down to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production. metwarebio.com

The free carnitine is transported back to the cytosol via the carnitine-acylcarnitine translocase in exchange for an incoming acylcarnitine molecule. wikipedia.org Acylcarnitines can also be transported out of the cell and are found in the plasma. nih.gov The physiological significance of this efflux is not fully understood but may be involved in inter-organ transport or the removal of excess acyl groups from cells. nih.gov The turnover rates of individual acylcarnitine species in plasma are an area of ongoing research. nih.gov Abnormal accumulation of certain acylcarnitines can be indicative of metabolic disorders. nih.gov

Mitochondrial and Peroxisomal Metabolic Functions

The Carnitine Shuttle System and Fatty Acid Transport

The carnitine shuttle system is the essential transport mechanism that facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where the machinery for beta-oxidation resides. nih.govnih.gov

Long-chain fatty acids, like nonadecanoic acid, are first activated in the cytoplasm by conversion to their acyl-CoA esters. nih.govaocs.org However, the inner mitochondrial membrane is impermeable to these long-chain acyl-CoA molecules. mhmedical.comyoutube.com The carnitine shuttle overcomes this barrier. The process begins with the enzyme carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, which catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester, such as Nonadecanoyl-L-carnitine. researchgate.netnih.gov This newly formed acylcarnitine can then be transported across the inner mitochondrial membrane. researchgate.net

At the heart of the carnitine shuttle is the carnitine-acylcarnitine translocase (CACT), a protein embedded in the inner mitochondrial membrane. wikipedia.orgnih.gov CACT functions as an antiporter, facilitating the movement of acylcarnitines like Nonadecanoyl-L-carnitine from the intermembrane space into the mitochondrial matrix. researchgate.netwikipedia.org In exchange, a molecule of free carnitine is transported out of the matrix and back into the intermembrane space, ready to be used again by CPT1. researchgate.netyoutube.com This ensures a continuous supply of long-chain fatty acids for mitochondrial beta-oxidation. Once inside the matrix, the enzyme carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to its acyl-CoA form and releases free carnitine. youtube.comresearchgate.net

Beta-Oxidation of Fatty Acids Derived from Nonadecanoyl-L-Carnitine

Once Nonadecanoyl-L-carnitine has delivered its nonadecanoyl group into the mitochondrial matrix in the form of nonadecanoyl-CoA, it undergoes beta-oxidation. wikipedia.org This is a cyclical catabolic process that breaks down the fatty acid chain into two-carbon acetyl-CoA units. aocs.orgwikipedia.org

For an odd-chain fatty acid like nonadecanoic acid (C19), the beta-oxidation pathway proceeds through a series of cycles, each involving four key enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orglibretexts.org In each cycle, an acetyl-CoA molecule is produced, along with one molecule of FADH2 and one molecule of NADH, which are used by the electron transport chain to generate ATP. wikipedia.org This process is repeated until the final three carbons of the nonadecanoyl chain remain as propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, allowing for its complete oxidation.

| Step | Description | Key Enzymes | Products per Cycle (for even-chain portion) |

| Activation | Fatty acid is converted to acyl-CoA in the cytoplasm. | Acyl-CoA synthetase | Acyl-CoA |

| Transport | Acyl-CoA is converted to acylcarnitine, transported into the mitochondrial matrix, and converted back to acyl-CoA. | CPT1, CACT, CPT2 | Acyl-CoA (in matrix) |

| Beta-Oxidation | A cyclical process that shortens the acyl-CoA chain by two carbons in each cycle. | Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase | Acetyl-CoA, FADH2, NADH |

| Final Product (Odd-Chain) | The final three carbons form propionyl-CoA. | Propionyl-CoA |

Regulation of Intramitochondrial Acyl-CoA/CoA Ratios

The carnitine system, including the formation and transport of acylcarnitines like Nonadecanoyl-L-carnitine, plays a crucial role in maintaining the balance between acylated and free coenzyme A (CoA) within the mitochondria. nih.gov This ratio is a critical regulator of mitochondrial metabolism. nih.govaocs.org

An accumulation of acyl-CoA esters within the mitochondrial matrix can inhibit key metabolic enzymes. The carnitine acetyltransferase can convert these excess acyl-CoAs to their corresponding acylcarnitines, which can then be exported out of the mitochondria via CACT. nih.gov This "buffering" action of carnitine helps to maintain a healthy intramitochondrial acyl-CoA/CoA ratio, preventing metabolic inhibition and ensuring the smooth operation of processes like the citric acid cycle and oxidative phosphorylation. nih.govaocs.org

Cellular and Molecular Functional Roles

Contribution to Cellular Energy Metabolism and ATP Production

Nonadecanoyl-L-carnitine is a key player in the generation of cellular energy in the form of adenosine (B11128) triphosphate (ATP). nih.gov Its principal function is to facilitate the transport of nonadecanoic acid, a 19-carbon long-chain fatty acid, from the cytoplasm into the mitochondrial matrix. medchemexpress.com This transport is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids. The process, known as the carnitine shuttle, allows for the subsequent β-oxidation of the fatty acid within the mitochondria, a major pathway for ATP production. nih.gov

The β-oxidation of nonadecanoic acid results in the sequential cleavage of two-carbon units to produce acetyl-CoA. As an odd-chain fatty acid, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Acetyl-CoA directly enters the citric acid cycle (TCA cycle) to generate the reducing equivalents NADH and FADH2, which in turn fuel the electron transport chain and oxidative phosphorylation to produce large quantities of ATP. The propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, further contributing to the cell's energy pool.

A study on bovine embryo development highlighted that L-carnitine supplementation, which would lead to the formation of various acylcarnitines, increased mitochondrial activity, indicating a direct link to enhanced energy metabolism. researchgate.net

Modulation of Cellular Metabolic Fluxes

The presence and concentration of Nonadecanoyl-L-carnitine, like other acylcarnitines, can significantly modulate the flow of substrates through various metabolic pathways. This modulation is primarily achieved by influencing the ratio of acyl-CoA to free Coenzyme A (CoA) within the mitochondria. nih.gov This ratio is a critical regulator of several key mitochondrial enzymes.

The metabolism of Nonadecanoyl-L-carnitine indirectly influences glycolysis and gluconeogenesis. The acetyl-CoA produced from its β-oxidation is a potent allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis that converts pyruvate to oxaloacetate. Simultaneously, high levels of acetyl-CoA and NADH, also products of fatty acid oxidation, inhibit the pyruvate dehydrogenase complex, thus downregulating the conversion of pyruvate to acetyl-CoA and effectively suppressing glycolysis.

Furthermore, the propionyl-CoA derived from the odd-chain nonadecanoic acid provides an anaplerotic substrate for the TCA cycle by its conversion to succinyl-CoA. This replenishment of TCA cycle intermediates is crucial for maintaining the cycle's activity, which is essential for both energy production and providing precursors for gluconeogenesis.

Nonadecanoyl-L-carnitine plays a direct role in the control of ketogenesis, the process of producing ketone bodies from fatty acids, primarily in the liver. nih.gov By transporting nonadecanoic acid into the mitochondria, it provides the necessary substrate for β-oxidation. nih.gov The resulting acetyl-CoA can then be shunted towards the synthesis of ketone bodies, namely acetoacetate (B1235776) and β-hydroxybutyrate. nih.gov

The rate of ketogenesis is tightly linked to the availability of fatty acids and the activity of the carnitine shuttle. nih.gov In states of high fatty acid availability and low carbohydrate levels, such as fasting or a ketogenic diet, the increased formation of acylcarnitines like Nonadecanoyl-L-carnitine enhances the flux of fatty acids into the mitochondria, thereby promoting ketogenesis. nih.gov L-carnitine status directly impacts ketone body production; in deficient states, the transport of long-chain fatty acids is impaired, limiting ketogenesis. nih.gov

Influence on Intracellular Signaling Pathways

Emerging evidence suggests that long-chain acylcarnitines are not merely metabolic intermediates but also act as signaling molecules that can influence various intracellular pathways.

Studies on long-chain acylcarnitines have demonstrated their ability to activate proinflammatory signaling pathways. Although direct evidence for Nonadecanoyl-L-carnitine is not yet available, its structural similarity to other long-chain acylcarnitines suggests it may have similar effects.

Research has shown that long-chain acylcarnitines can induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, in a chain length-dependent manner in RAW 264.7 macrophage-like cells. nih.govnih.gov Furthermore, representative long-chain acylcarnitines like L-C14 carnitine have been shown to stimulate the expression and secretion of proinflammatory cytokines. nih.govnih.gov

These effects are mediated through the activation of key signaling molecules. For instance, L-C14 carnitine has been observed to induce the phosphorylation of JNK and ERK, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov There is also evidence suggesting the involvement of Pattern Recognition Receptor (PRR) associated pathways, as knockdown of the adaptor protein MyD88 has been shown to reduce the proinflammatory effects of acylcarnitines. nih.govnih.gov Some studies have also implicated the activation of the NF-κB signaling pathway by certain acylcarnitines. nih.gov

Table 1: Effects of Long-Chain Acylcarnitines on Proinflammatory Signaling

| Acylcarnitine Studied | Cell Model | Observed Effect | Signaling Pathway Implicated |

| L-C14 carnitine | RAW 264.7 cells | Increased COX-2 expression, proinflammatory cytokine secretion | MAPK (JNK, ERK), MyD88-dependent |

| L-C12, L-C14 carnitine | RAW 264.7 cells | Activation of NF-κB reporter gene | NF-κB |

This table summarizes findings from studies on long-chain acylcarnitines that may be applicable to Nonadecanoyl-L-carnitine.

The influence of Nonadecanoyl-L-carnitine on gene expression, particularly in the context of embryo development, is an area of active investigation. While specific data for this compound is lacking, studies on L-carnitine supplementation during in vitro embryo culture provide some insights.

A study on sheep embryos demonstrated that L-carnitine supplementation during maturation altered the expression of apoptotic genes. nih.gov Specifically, it upregulated the expression of the anti-apoptotic gene Bcl2 and the proliferation marker PCNA in most developmental stages. nih.gov Conversely, the expression of the pro-apoptotic gene Bax was initially upregulated but later downregulated, and Casp3 expression was upregulated until the 16-cell stage. nih.gov These findings suggest that by influencing the availability of carnitine for the formation of acylcarnitines, the metabolic state can directly impact the genetic programs governing early embryonic development.

Another study in bovine embryos showed that L-carnitine treatment led to differential expression of numerous genes between different breeds, indicating a genetic influence on the metabolic response. researchgate.net This highlights the complex interplay between metabolism and gene regulation during development. L-carnitine has also been shown to have a nutrigenomic effect by directly modulating nuclear receptor signaling in various cell types. nih.gov

Mechanistic Aspects of Acyl Group Detoxification

The primary mechanism by which Nonadecanoyl-L-carnitine participates in acyl group detoxification is through its formation from nonadecanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine acyltransferases. This process serves as a critical buffer system to prevent the accumulation of potentially toxic long-chain acyl-CoA molecules within the cell, particularly within the mitochondria. nih.govnih.govresearchgate.net

The accumulation of long-chain acyl-CoAs can have several detrimental effects on cellular function. These include the inhibition of key metabolic enzymes, disruption of mitochondrial membrane integrity, and the generation of reactive oxygen species (ROS), leading to oxidative stress. By converting nonadecanoyl-CoA to Nonadecanoyl-L-carnitine, the cell effectively sequesters the reactive acyl group, rendering it less harmful. nih.govresearchgate.net

This detoxification process is intrinsically linked to the carnitine shuttle, a transport system responsible for moving long-chain fatty acids into the mitochondrial matrix for β-oxidation. nih.govyoutube.comyoutube.com Under normal metabolic conditions, carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane converts long-chain acyl-CoAs to their corresponding acylcarnitines. These are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the matrix, carnitine palmitoyltransferase II (CPT-II) reverses the process, regenerating the acyl-CoA for energy production. nih.govnih.gov

However, in situations of metabolic stress or in certain genetic disorders known as fatty acid oxidation disorders (FAODs), the rate of fatty acid influx can exceed the capacity of the β-oxidation pathway. nih.gov This leads to a buildup of acyl-CoAs in the mitochondrial matrix. In such cases, the reversible nature of the CPT-II reaction becomes a key detoxification pathway. Excess acyl-CoAs are converted back to acylcarnitines, including Nonadecanoyl-L-carnitine, which can then be transported out of the mitochondria and eventually excreted from the cell. nih.gov This "overflow" mechanism prevents the deleterious consequences of mitochondrial acyl-CoA accumulation.

Detailed Research Findings:

While specific research focusing solely on the detoxification properties of Nonadecanoyl-L-carnitine is limited, studies on long-chain acylcarnitines as a class provide significant insights. For instance, research has shown that elevated levels of long-chain acylcarnitines are often observed in individuals with inborn errors of metabolism, indicating their role in buffering excess acyl groups. nih.gov Furthermore, one study noted that serum levels of Nonadecanoyl-L-carnitine were decreased in children and adolescents chronically exposed to certain industrial carcinogenic pollutants, suggesting a potential role in the metabolic response to xenobiotic exposure. biomol.com

The table below summarizes the key enzymes and transporters involved in the formation and transport of Nonadecanoyl-L-carnitine, central to its role in acyl group detoxification.

| Component | Location | Function in Detoxification |

| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Catalyzes the initial formation of Nonadecanoyl-L-carnitine from nonadecanoyl-CoA, sequestering the acyl group. |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports Nonadecanoyl-L-carnitine across the inner mitochondrial membrane, facilitating its removal from the matrix. |

| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane | In reverse, converts excess mitochondrial nonadecanoyl-CoA to Nonadecanoyl-L-carnitine for export and detoxification. |

| Carnitine Acetyltransferase (CAT) | Mitochondrial Matrix, Peroxisomes | While primarily acting on short-chain acyl groups, it contributes to the overall balance of the CoA pool, indirectly impacting long-chain acyl-CoA levels. nih.gov |

The following table outlines the cellular consequences of impaired acyl group detoxification, a process in which Nonadecanoyl-L-carnitine plays a vital role.

| Cellular Consequence | Description |

| Mitochondrial Dysfunction | Accumulation of nonadecanoyl-CoA can inhibit key mitochondrial enzymes and disrupt the electron transport chain, leading to decreased ATP production. nih.gov |

| Oxidative Stress | Excess acyl-CoAs can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components. |

| Membrane Instability | High concentrations of long-chain acyl-CoAs can have detergent-like effects on mitochondrial membranes, compromising their integrity. |

| Enzyme Inhibition | Acyl-CoA esters can allosterically inhibit various enzymes involved in glucose and amino acid metabolism, disrupting overall cellular energy balance. |

Analytical Methodologies for Nonadecanoyl L Carnitine Research

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of Nonadecanoyl-L-carnitine and other acylcarnitines. creative-proteomics.commetwarebio.com This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for analyzing complex biological samples like plasma, urine, and tissues. metwarebio.comrestek.com The methodology generally involves separating acylcarnitines based on their physicochemical properties, followed by ionization and fragmentation to generate specific mass-to-charge ratio (m/z) transitions that are unique to each analyte. creative-proteomics.com

In a typical LC-MS/MS workflow for acylcarnitines, a reversed-phase column, such as a C18 column, is often employed for chromatographic separation. nih.govplos.org The mobile phase usually consists of a gradient of an aqueous solution (containing additives like formic acid and ammonium (B1175870) acetate) and an organic solvent like acetonitrile. nih.gov This setup allows for the separation of various acylcarnitine species based on the length and properties of their acyl chains. plos.org

The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI) mode. nih.govbevital.no Quantification is often achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. metwarebio.comscienceopen.com For Nonadecanoyl-L-carnitine, this targeted approach ensures high selectivity and sensitivity, enabling the detection of even low concentrations in biological matrices. metwarebio.comnih.gov

Application of Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA)

In the realm of LC-MS/MS-based metabolomics, both data-dependent acquisition (DDA) and data-independent acquisition (DIA) are employed, each with its own set of advantages and limitations. nih.govacs.org

Data-Dependent Acquisition (DDA) operates by first performing a full scan to identify the most intense precursor ions in a sample. acs.orgnih.gov The instrument then selects these top ions for fragmentation and subsequent MS/MS analysis. nih.gov While DDA provides high-quality MS2 spectra, a notable drawback is that it may fail to select low-abundance ions for fragmentation, potentially missing important metabolic information. acs.orgnih.gov

Data-Independent Acquisition (DIA) , in contrast, fragments all ions within a predefined m/z range without prior selection. creative-proteomics.commetwarebio.com This approach ensures that MS/MS data is collected for all detectable analytes in a sample, regardless of their intensity. creative-proteomics.com This comprehensive data collection makes DIA particularly advantageous for detecting low-abundance metabolites that might be overlooked in a DDA experiment. creative-proteomics.com However, the resulting DIA data can be more complex to process and may require sophisticated bioinformatics tools for deconvolution. acs.orgnih.gov

A hybrid approach, termed data-dependent-assisted data-independent acquisition (DaDIA), has been proposed to combine the strengths of both methods. nih.gov This workflow uses DIA for individual biological samples and DDA for pooled quality control (QC) samples, leveraging the high feature number of DIA and the high MS2 spectral quality of DDA. nih.gov

Utilization of Deuterated Internal Standards (e.g., Nonadecanoyl-L-carnitine-d3) for Quantification

The use of stable isotope-labeled internal standards, particularly deuterated standards like Nonadecanoyl-L-carnitine-d3, is a critical component for achieving accurate and precise quantification in LC-MS/MS analysis. clearsynth.comaptochem.com These standards are chemically identical to the analyte of interest but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium. clearsynth.com

By adding a known amount of the deuterated internal standard to each sample, it is possible to correct for variations that may occur during sample preparation, injection, and ionization. aptochem.com The internal standard and the analyte should ideally co-elute during chromatography and exhibit similar ionization efficiency. aptochem.com The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the sample. clearsynth.com

Nonadecanoyl-L-carnitine-d3 is specifically designed as an internal standard for the quantification of Nonadecanoyl-L-carnitine. glpbio.com The use of such standards helps to compensate for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. clearsynth.com While deuterated standards are invaluable, it's important to note that in some cases, particularly with highly substituted deuterium-labeled standards, they may not always perfectly correct for matrix effects due to slight differences in retention time and ionization behavior compared to the non-labeled analyte. nih.govmyadlm.org

Strategies for Sample Preparation and Derivatization in Metabolomic Profiling

Effective sample preparation is a crucial step in the metabolomic analysis of Nonadecanoyl-L-carnitine and other acylcarnitines, as it aims to extract the analytes of interest from complex biological matrices while minimizing interferences. restek.comnih.gov Common biological samples for acylcarnitine analysis include plasma, serum, urine, and tissue homogenates. scienceopen.comnih.govcreative-proteomics.com

A widely used method for sample preparation involves protein precipitation with an organic solvent, such as methanol (B129727) or acetonitrile. nih.govscienceopen.com For plasma or serum samples, a small volume is typically mixed with a larger volume of cold solvent containing the internal standards. nih.govscienceopen.com The mixture is then vortexed and centrifuged to pellet the precipitated proteins, and the resulting supernatant containing the acylcarnitines is collected for analysis. scienceopen.com For tissue samples, they are often first flash-frozen in liquid nitrogen and then homogenized in a solvent to extract the metabolites. nih.gov

Derivatization, the chemical modification of analytes, can be employed to improve the chromatographic and mass spectrometric properties of acylcarnitines. nih.govplos.org A common derivatization strategy is butylation, where acylcarnitines are converted to their butyl esters. nih.gov This process can enhance the sensitivity and allow for the discrimination of isobaric species. nih.gov However, some methods aim to avoid derivatization to reduce sample preparation time and potential side reactions, such as the hydrolysis of acylcarnitines. restek.combevital.no The choice of whether to derivatize depends on the specific goals of the analysis and the analytical platform being used. restek.combevital.no

Comprehensive Acylcarnitine Profiling and Lipidomics

Comprehensive acylcarnitine profiling aims to identify and quantify a wide range of acylcarnitine species in a biological sample, providing a detailed snapshot of fatty acid and amino acid metabolism. nih.govresearchgate.net This approach is valuable for studying metabolic disorders and for biomarker discovery. researchgate.netnih.gov Nonadecanoyl-L-carnitine, as a long-chain acylcarnitine, is an important component of these profiles. glpbio.com

Lipidomics, the large-scale study of lipids, often includes the analysis of acylcarnitines due to their central role in fatty acid transport and oxidation. creative-proteomics.comnih.gov Advanced analytical strategies, often utilizing high-resolution mass spectrometry, have been developed to create extensive databases of acylcarnitines, including their exact mass, retention time, and MS/MS fragmentation patterns. acs.org These databases facilitate the rapid and reliable annotation of a large number of acylcarnitines in various biological samples. acs.org

Recent lipidomic studies have highlighted the significance of long-chain acylcarnitines in various pathological conditions. nih.gov By employing both untargeted and targeted lipidomic analyses, researchers can profile changes in the lipidome and identify key lipids, such as specific long-chain acylcarnitines, that are altered in disease states. nih.gov This comprehensive view of acylcarnitine and lipid metabolism provides valuable insights into the biochemical mechanisms underlying various diseases. nih.govacs.org

Data Tables

Table 1: LC-MS/MS Parameters for Acylcarnitine Analysis

This table is a representative example and specific parameters may vary between different studies and instruments.

| Parameter | Setting | Reference |

| Chromatography | ||

| Column | Zorbax Eclipse XDB-C18 | nih.gov |

| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in water | nih.gov |

| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in acetonitrile | nih.gov |

| Gradient | Linear gradient from 100% A to 5% A | nih.gov |

| Flow Rate | 0.5 - 1.5 ml/min | nih.gov |

| Column Temperature | 50°C | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Ion Spray Voltage | 5,500 V | nih.gov |

| Heater Temperature | 600°C | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | metwarebio.comnih.gov |

Table 2: Comparison of DDA and DIA in Metabolomics

| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) | References |

| Selection of Precursors | Selects most intense ions for fragmentation | Fragments all ions in a predefined m/z range | acs.orgnih.govcreative-proteomics.com |

| MS2 Spectra Quality | Generally higher quality | Can be more complex, requiring deconvolution | acs.orgnih.gov |

| Coverage of Low-Abundance Analytes | May miss low-abundance ions | More comprehensive coverage | acs.orgnih.govcreative-proteomics.com |

| Data Complexity | Less complex | More complex | acs.orgnih.gov |

| Reproducibility | Can be lower due to stochastic selection | Generally more reproducible | creative-proteomics.commetwarebio.com |

Preclinical and in Vitro Research Applications

Investigations in Cellular Models of Metabolic Function

The study of Nonadecanoyl-L-carnitine and other LCACs in cellular models provides valuable insights into their physiological and pathological roles.

Studies in Neuroblastoma and Astrocytoma Cell Lines

Direct research investigating the specific effects of Nonadecanoyl-L-carnitine in neuroblastoma and astrocytoma cell lines is limited. However, broader studies on the role of long-chain acylcarnitines in neuroblastoma have revealed a potential link to disease progression.

A recent study based on metabolomic and transcriptomic data from mediastinal neuroblastoma tissues found that the content of long-chain acylcarnitines (LCACs) was increased in advanced stages of the disease and was positively associated with leptin expression. nih.govtandfonline.comnih.govresearchgate.net This research suggests that the accumulation of LCACs, as a class of molecules, may be indicative of metabolic dysregulation in neuroblastoma. nih.govtandfonline.comnih.govresearchgate.net The study highlighted that leptin in neuroblastoma cells could inhibit the activity of carnitine palmitoyltransferase 2 (CPT2), a key enzyme for the breakdown of LCACs. nih.govtandfonline.comnih.gov This inhibition leads to a buildup of LCACs, which in turn is associated with a shift in the tumor microenvironment that favors tumor progression. nih.govtandfonline.comnih.govresearchgate.net

While these findings are significant for understanding the role of fatty acid metabolism in neuroblastoma, further research is needed to determine the specific contribution of Nonadecanoyl-L-carnitine to these observations.

Research in Hepatocyte Cell Lines

The liver is a central organ for fatty acid metabolism, and hepatocyte cell lines are crucial models for studying the effects of acylcarnitines. Research in this area has explored the dual role of long-chain acylcarnitines, including their potential involvement in both normal physiology and the pathogenesis of liver disease.

One study found that immortalized hepatocyte cell lines were significantly less sensitive to the effects of long-chain acylcarnitine-16:0 (LCAC-16:0) compared to hepatocellular carcinoma (HCC) cell lines, where LCAC-16:0 was shown to inhibit proliferation. nih.gov This suggests that the response to LCACs may differ between healthy and cancerous liver cells. The same study demonstrated that the uptake and metabolism of circulating LCACs in Huh7 cells, a human hepatoma cell line, led to an increase in intracellular acetyl-CoA levels. nih.gov

Another area of investigation is the role of LCACs in hepatic metabolism in response to physiological stimuli like exercise. A study in mice showed that exercise training led to an increase in the expression of genes involved in hepatic acylcarnitine metabolism and mitochondrial β-oxidation in primary hepatocytes. nih.gov Furthermore, the addition of medium- and long-chain acylcarnitines to hepatocytes from sedentary mice increased mitochondrial respiration, mimicking the effects of exercise. nih.gov This indicates that hepatocytes can utilize acylcarnitines as a fuel source. nih.gov

| Cell Line | Compound Class | Key Findings | Reference |

| Hepatocellular Carcinoma (HCC) cells | Long-chain acylcarnitines (LCACs) | Preferentially inhibit proliferation of HCC cells. | nih.gov |

| Huh7 (human hepatoma) | LCAC-16:0 | Increased intracellular levels of acetyl-CoA. | nih.gov |

| Primary mouse hepatocytes | Medium- and long-chain acylcarnitines | Increased mitochondrial respiration. | nih.gov |

Analysis in Immune Cell Lines (e.g., RAW 264.7 cells)

The interplay between metabolism and immune function is a rapidly growing field of study. Research using immune cell lines like RAW 264.7, a murine macrophage-like cell line, has shown that long-chain acylcarnitines can act as pro-inflammatory molecules.

A study investigating the effects of various acylcarnitines on RAW 264.7 cells found that their ability to induce the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme, was dependent on the length of the fatty acid chain. usda.govnih.gov Specifically, L-C14 carnitine was shown to stimulate the expression and secretion of pro-inflammatory cytokines in a dose-dependent manner. usda.govnih.gov The study also demonstrated that L-C14 carnitine induced the phosphorylation of JNK and ERK, which are key components of pro-inflammatory signaling pathways. usda.govnih.gov Furthermore, the pro-inflammatory effects of acylcarnitines were diminished when MyD88, a critical adaptor protein in many inflammatory signaling pathways, was knocked down. usda.govnih.gov

These findings suggest that an accumulation of long-chain acylcarnitines, which can occur in metabolic diseases like type 2 diabetes, may contribute to a state of chronic low-grade inflammation. usda.govnih.gov

| Cell Line | Compound | Effect | Reference |

| RAW 264.7 | L-C14 carnitine | Stimulated expression and secretion of pro-inflammatory cytokines. | usda.govnih.gov |

| RAW 264.7 | L-C14 carnitine | Induced phosphorylation of JNK and ERK. | usda.govnih.gov |

Modulatory Effects in In Vitro Embryo Production Systems

The metabolic state of the oocyte and early embryo is a critical determinant of successful development. While direct studies on Nonadecanoyl-L-carnitine in this context are lacking, research on L-carnitine and the broader class of long-chain acylcarnitines highlights the importance of fatty acid metabolism in in vitro embryo production.

L-carnitine plays a vital role in transporting long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway. nih.gov The efficiency of this process, which involves the formation of long-chain acylcarnitines, is thought to be crucial for oocyte maturation and embryo viability. nih.gov Studies have shown that supplementation of in vitro culture media with L-carnitine can improve the potential for successful pregnancy, likely by stimulating lipid metabolism. mdpi.com

Metabolomic analysis of culture media from single bovine embryos has revealed that differences in the concentrations of long-chain acylcarnitines are associated with successful implantation. mdpi.com Specifically, higher levels of carnitine esters of long-chain fatty acids in the culture media were indicative of more efficient ester synthesis and were associated with blastocysts that resulted in successful pregnancies. mdpi.com

In Vitro Assessment of Mitochondrial Activity and Function

Mitochondria are the primary site of acylcarnitine metabolism, and thus, the assessment of mitochondrial function is a key aspect of acylcarnitine research. The accumulation of long-chain acylcarnitines is often considered a marker of mitochondrial dysfunction, particularly incomplete fatty acid oxidation. rsu.lv

At elevated levels, long-chain acylcarnitines have been shown to inhibit oxidative phosphorylation (OXPHOS), induce mitochondrial membrane hyperpolarization, and stimulate the production of reactive oxygen species (ROS). rsu.lv This suggests that a high mitochondrial content of LCACs could increase the risk of mitochondrial damage. rsu.lv

In the context of immune cells, studies have shown that long-chain palmitoylcarnitine (B157527) can impair mitochondrial function in circulating immune cells, leading to reduced expression of antioxidant genes and increased oxidative stress. efclif.com

Explorations in Animal Models

In a zebrafish model, treatment with the long-chain acylcarnitines C18 and C18:1 resulted in severely impaired mitochondrial function and ATP production, leading to significant cardiac dysfunction. nih.govmdpi.combohrium.com This was characterized by a reduced heart rate and diminished atrial and ventricular fractional shortening. nih.govmdpi.combohrium.com

In mice, it has been shown that in response to cold exposure, the liver increases the production of long-chain acylcarnitines, which are then utilized by brown adipose tissue as a fuel source for thermogenesis. biorxiv.org This highlights a physiological role for circulating LCACs in inter-organ communication and energy homeostasis. biorxiv.org Furthermore, studies in mice have demonstrated that exercise can improve the handling of hepatic acylcarnitines, leading to a reduction in serum levels and an increase in liver levels, accompanied by an upregulation of genes involved in their metabolism. nih.gov

A study on hepatocellular carcinoma in mice found that intraperitoneal administration of LCAC-16:0 could prevent the occurrence of HCC without causing hepatorenal toxicity. nih.gov

Insights into Lipid Accumulation and Metabolic Shifts (e.g., chronic viral infection, fasting)

The study of nonadecanoyl-L-carnitine and its broader class of long-chain acylcarnitines is pivotal for understanding conditions characterized by profound metabolic shifts and lipid accumulation. The carnitine shuttle system, which transports fatty acids into mitochondria, is a central hub of cellular energy regulation, and its modulation is a key aspect of metabolic adaptation and disease. wikipedia.org

Chronic Viral Infection: Chronic viral infections, such as those caused by the Hepatitis C virus (HCV), are known to have a peculiar and intimate relationship with host lipid metabolism. mdpi.com HCV can induce significant alterations in lipid pathways, often leading to hepatic steatosis, which is the accumulation of triglycerides in the liver. mdpi.com Research in this area investigates how viral pathogens manipulate cellular metabolism for their replication, leading to lipid accumulation. In a mouse model of respiratory viral infection (influenza A), infection-induced metabolic stress led to distinct changes in the acylcarnitine profiles in the plasma, heart, muscle, and liver. nih.gov Specifically, in mouse models of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, viral infection precipitated metabolic decompensation and caused characteristic elevations in long-chain acylcarnitines (C16-C18). nih.gov These findings highlight how viral illness can unmask or exacerbate underlying disorders of fatty acid oxidation, with acylcarnitines like nonadecanoyl-L-carnitine serving as important metabolic intermediates in this process.

Fasting: Fasting represents a significant metabolic challenge that shifts the body's reliance from carbohydrates to fats for energy. During periods of fasting, there is a generalized increase in plasma levels of straight-chain acylcarnitines as fatty acid oxidation is enhanced. capes.gov.br Studies focusing on L-carnitine supplementation during fasting have provided insights into these metabolic shifts. L-carnitine is crucial for transporting the long-chain fatty acids mobilized during fasting into the mitochondria for energy production. healthline.com Research has shown that intravenous L-carnitine can ameliorate fasting-induced fatigue and hunger. healthline.com Furthermore, in a study on patients with metabolic syndrome undergoing fasting, L-carnitine administration was associated with a greater reduction in waist circumference and a decrease in the waist-to-hip ratio, indicating a favorable shift in body composition. healthline.com

| Study Focus | Model | Key Findings Related to Metabolic Shifts | Reference |

|---|---|---|---|

| Fasting-induced fatigue and hunger | Humans with Metabolic Syndrome | Intravenous L-carnitine ameliorated fasting-induced hunger and fatigue, and facilitated weight loss. | healthline.com |

| Plasma acylcarnitine levels | Children (1-7 years) | Fasting induced a generalized increase in all plasma straight-chain acylcarnitines, reflecting enhanced fatty acid oxidation. | capes.gov.br |

| Body Composition | Humans with Metabolic Syndrome | L-carnitine group showed a greater decrease in waist circumference and waist-hip ratio compared to the control group after fasting. | healthline.com |

Modulation of Glucose Metabolism in Animal Models

Acylcarnitines are increasingly recognized for their role in the interplay between lipid and glucose metabolism. The accumulation of certain acyl-CoA derivatives within cells has been implicated in the development of insulin (B600854) resistance. nih.gov The carnitine system helps to buffer these acyl groups, and therefore plays a role in glucose homeostasis. nih.gov

Preclinical studies in animal models have demonstrated that modulating carnitine levels can significantly impact glucose metabolism, particularly in states of insulin resistance. nih.gov In mouse models of both genetic and diet-induced obesity and insulin resistance, supplementation with L-carnitine improved insulin-stimulated glucose disposal. primalqueen.com This improvement in glucose tolerance occurred without changes in body weight or food intake, suggesting a direct effect on metabolic pathways. The enhanced glucose disposal was accompanied by a marked increase in systemic carbohydrate oxidation. primalqueen.com Notably, these metabolic improvements corresponded with a significant rise in the circulating levels of several medium- and long-chain acylcarnitine species, underscoring the link between carnitine availability, the formation of acylcarnitines like nonadecanoyl-L-carnitine, and improved glucose handling. primalqueen.com These findings suggest that by facilitating the efflux of excess acyl groups from tissues, carnitine supplementation can alleviate lipid-induced insulin resistance and improve the body's ability to utilize glucose. nih.govprimalqueen.com

| Animal Model | Intervention | Key Outcomes | Reference |

|---|---|---|---|

| Genetically diabetic mice | L-carnitine supplementation | Improved insulin-stimulated glucose disposal. | primalqueen.com |

| Wild-type mice on high-fat diet | L-carnitine supplementation | Partially protected against the development of diet-induced insulin resistance; improved glucose disposal. | primalqueen.com |

| Severely diabetic mice | L-carnitine supplementation | Increased systemic carbohydrate oxidation and total energy expenditure under insulin-stimulated conditions. | primalqueen.com |

Investigations of Oxidative Stress Mechanisms in Animal Studies

L-carnitine and its derivatives, including the broader class of acylcarnitines, have been investigated for their antioxidant properties in various animal models. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathologies. mdpi.comnih.gov

Animal and in vitro studies have consistently reported that L-carnitine can act as a free radical scavenger and protect antioxidant enzymes from oxidative damage. nih.gov In a rat model of acute stress, L-carnitine administration demonstrated protective effects by reducing lipid peroxidation in the striatum and restoring mitochondrial function and the activity of manganese superoxide (B77818) dismutase (Mn-SOD), a key mitochondrial antioxidant enzyme. nih.gov This suggests that L-carnitine can mitigate the early pro-oxidant effects of stress on the brain. nih.gov

Further research in zebrafish subjected to chronic stress showed that treatment with acetyl-L-carnitine reversed anxiety-like behavior and markers of oxidative damage in the brain, including lipid peroxidation. researchgate.net The treatment also restored the levels of non-protein thiols and the activity of superoxide dismutase. researchgate.net These studies collectively indicate that the carnitine family of compounds can exert significant antioxidant effects by reducing oxidative damage and bolstering the endogenous antioxidant defense systems. nih.govnih.gov

| Animal Model | Stressor/Condition | Key Antioxidant Effects of Carnitine | Reference |

|---|---|---|---|

| Rat | Acute immobilization stress | Reduced striatal lipid peroxidation; Restored mitochondrial function and Mn-SOD activity. | nih.gov |

| Zebrafish | Unpredictable chronic stress | Reversed oxidative damage (lipid peroxidation); Restored non-protein thiol levels and superoxide dismutase activity. | researchgate.net |

| General | Various pathological conditions | Acts as a free radical scavenger; Protects antioxidant enzymes from oxidative damage. | nih.gov |

Mechanistic Linkages to Metabolic Perturbations and Disorders

Acylcarnitine Profiles as Indicators of Altered Mitochondrial Metabolism

The analysis of acylcarnitine profiles by mass spectrometry is a cornerstone in the investigation of mitochondrial function. plos.org Mitochondria are the primary sites of fatty acid β-oxidation, a catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate energy in the form of ATP. L-carnitine is essential for this process, acting as a shuttle to transport long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane, which is otherwise impermeable to them. medchemexpress.com

When mitochondrial β-oxidation is impaired, fatty acids are not efficiently metabolized. This leads to an accumulation of their acyl-CoA intermediates within the mitochondrial matrix. To alleviate the toxic effects of these intermediates and to free up intramitochondrial coenzyme A (CoA), the acyl groups are transferred to carnitine by mitochondrial enzymes, forming various acylcarnitines. These acylcarnitines are then transported out of the mitochondria and can be detected at elevated levels in plasma and other tissues.

An abnormal acylcarnitine profile, therefore, provides a "snapshot" of mitochondrial metabolic dysfunction. glpbio.com The accumulation of long-chain acylcarnitines, the category to which nonadecanoyl-L-carnitine (C19:0) belongs, typically points to a bottleneck in the initial stages of the β-oxidation spiral or a defect in the carnitine shuttle itself. While many diagnostic profiles focus on more common even-chain acylcarnitines, the inclusion of odd-chain species like C19:0 is crucial for a comprehensive assessment, as their metabolism involves distinct enzymes and pathways. biocompare.com Thus, the detection of nonadecanoyl-L-carnitine as part of a broader acylcarnitine panel is integral to identifying and understanding perturbations in mitochondrial energy homeostasis.

Role in the Pathomechanisms of Inborn Errors of Metabolism

Inborn errors of metabolism (IEMs) are a group of genetic disorders caused by defects in specific proteins, most often enzymes, that result in the blockage of a metabolic pathway. A significant number of IEMs involve the pathways of fatty acid oxidation (FAO). The analysis of acylcarnitine profiles is a primary and powerful tool for the diagnosis of these disorders, often as part of newborn screening programs. glpbio.combiocompare.com

The pathomechanism of these disorders involves the disruption of the catabolism of fatty acids, leading to two major consequences: energy deficiency, particularly during periods of fasting or stress, and the accumulation of toxic upstream metabolites. nih.govnih.gov When a specific enzyme in the FAO pathway is deficient, the corresponding fatty acyl-CoA substrate for that enzyme accumulates. This acyl-CoA is then converted to its acylcarnitine derivative, which builds up in the blood and is excreted in the urine.

The specific acylcarnitine that is elevated can pinpoint the defective enzyme. For instance:

Carnitine-acylcarnitine translocase (CACT) deficiency and Carnitine palmitoyltransferase II (CPT-II) deficiency are disorders of the long-chain fatty acid transport system (the carnitine shuttle). nih.govnih.gov These conditions lead to the accumulation of long-chain acylcarnitines, such as hexadecanoylcarnitine (C16). nih.gov

Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is a defect in the first step of β-oxidation for long-chain fatty acids, also resulting in elevated long-chain acylcarnitines.

Nonadecanoyl-L-carnitine is derived from nonadecanoic acid (C19:0), an odd-chain fatty acid. The β-oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final cycle, which yields propionyl-CoA instead of acetyl-CoA. researchgate.net Propionyl-CoA then enters a separate three-step pathway to be converted into succinyl-CoA, which can enter the citric acid cycle. Therefore, an isolated elevation of nonadecanoyl-L-carnitine and other odd-chain acylcarnitines could theoretically point to a defect in the enzymes specific to odd-chain fatty acid oxidation, although such disorders are rarer and less characterized than even-chain FAO defects.

Association with Impaired Fatty Acid Oxidation Pathways

The association of nonadecanoyl-L-carnitine with impaired fatty acid oxidation (FAO) pathways is fundamentally linked to its role within the carnitine-dependent transport of fatty acids into the mitochondria. This process is mediated by the carnitine shuttle, a system comprising several key enzymes and transporters. medchemexpress.combiomol.com

The steps are as follows:

Activation: Long-chain fatty acids like nonadecanoic acid are first activated to their coenzyme A (CoA) esters (e.g., nonadecanoyl-CoA) in the cytoplasm.

CPT I: Carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to L-carnitine, forming nonadecanoyl-L-carnitine.

CACT: The resulting acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT). nih.gov

CPT II: Once inside the matrix, carnitine palmitoyltransferase II (CPT II) reverses the process, converting nonadecanoyl-L-carnitine back to nonadecanoyl-CoA and freeing L-carnitine, which is shuttled back to the cytoplasm.

β-Oxidation: The regenerated nonadecanoyl-CoA is now available to enter the mitochondrial β-oxidation spiral.

An impairment at any point in this pathway for long-chain fatty acids will cause a disruption. A defect in CPT I, CACT, or CPT II, or in any of the subsequent β-oxidation enzymes (like VLCAD), will lead to an "upstream" accumulation of the substrates. nih.gov For a C19 fatty acid, this means nonadecanoyl-CoA will build up and consequently be shunted into the formation of nonadecanoyl-L-carnitine, which then accumulates in the mitochondria and is exported into the circulation. Therefore, an elevated level of nonadecanoyl-L-carnitine in a clinical profile is a direct biochemical indicator of a blockage in the long-chain and specifically the odd-chain fatty acid oxidation pathway.

Involvement in Metabolic Responses to Environmental Stressors and Pollutants

Beyond its role as a marker for inherited metabolic diseases, the profile of acylcarnitines, including nonadecanoyl-L-carnitine, can be altered in response to external stressors such as environmental pollutants. This highlights the intricate link between environmental exposures and cellular energy metabolism.

A key study investigated the metabolic effects on children and adolescents chronically exposed to a mixture of industrial carcinogenic pollutants, including heavy metals and polycyclic aromatic hydrocarbons (PAHs), from a large petrochemical complex. nih.gov The research identified significant perturbations in the serum acylcarnitine profiles of the exposed individuals.

One of the specific and notable findings of this study was that serum levels of nonadecanoyl-L-carnitine were significantly decreased in children and adolescents with chronic exposure to these industrial pollutants. biocompare.comnih.gov This finding suggests that chronic exposure to certain environmental carcinogens can disrupt fatty acid metabolism in a manner that leads to the depletion of specific long-chain acylcarnitines. The downregulation of nonadecanoyl-L-carnitine and other acylcarnitines was linked to elevated oxidative stress, indicating that the pollutants were inducing a state of metabolic dysfunction. nih.gov The study identified purine (B94841) metabolism and the citrate (B86180) cycle as other affected pathways, painting a picture of a systemic metabolic response to the chemical stress. nih.gov

This observed decrease contrasts with the elevations typically seen in inborn errors of metabolism, suggesting a different underlying mechanism. It could reflect an increased, perhaps inefficient, rate of β-oxidation as a compensatory response to cellular stress, or an impairment in the synthesis or transport of carnitine itself, ultimately leading to lower levels of its acylated forms.

Data Tables

Table 1: Chemical Properties of Nonadecanoyl-L-carnitine (chloride)

| Attribute | Value |

|---|---|

| Formal Name | (R)-3-carboxy-N,N,N-trimethyl-2-(nonadecanoyloxy)propan-1-aminium, monochloride biocompare.com |

| Synonyms | CAR 19:0, C19:0 Carnitine, L-Nonadecanoylcarnitine biocompare.com |

| Molecular Formula | C₂₆H₅₂NO₄ · Cl biocompare.com |

| Formula Weight | 478.2 biocompare.com |

| Appearance | Crystalline Solid biocompare.com |

| Classification | Long-chain acylcarnitine biocompare.com |

Table 2: Research Finding on Nonadecanoyl-L-carnitine and Environmental Pollutants

| Study Focus | Subject Group | Key Finding Regarding Nonadecanoyl-L-carnitine | Associated Metabolic Changes | Reference |

|---|---|---|---|---|

| Metabolomics of exposure to industrial carcinogenic pollutants (heavy metals, PAHs) | 107 children and adolescents (aged 9-15) living near a petrochemical complex | Serum levels were significantly decreased in the chronically exposed group. | Linked to elevated oxidative stress and dysregulation of other acylcarnitines, purine metabolism, and the citrate cycle. | Chen, C.-H.S., et al. (2019) nih.govnih.gov |

Emerging Research Areas and Methodological Advances

Integrated Omics Approaches in Acylcarnitine Research (e.g., Metabolomics, Proteomics)

The integration of multiple high-throughput "omics" technologies is revolutionizing acylcarnitine research, moving from the analysis of single molecules to a systems-level understanding of metabolic networks. nih.gov This holistic approach combines data from metabolomics, proteomics, genomics, and transcriptomics to unravel the complex roles of acylcarnitines. nih.govmdpi.com

Metabolomics , which focuses on the global profiling of small molecules, is a cornerstone of acylcarnitine research. mdpi.comnih.gov Advanced analytical platforms, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), enable the sensitive and specific quantification of a wide array of acylcarnitine species, including long-chain variants like Nonadecanoyl-L-carnitine, in various biological samples such as plasma, tissues, and urine. mdpi.combiospace.comelsevierpure.com These profiling studies have been instrumental in identifying abnormal acylcarnitine levels associated with numerous conditions, including fatty acid oxidation disorders, cardiovascular diseases, diabetes, and certain cancers. biospace.comnih.govnih.gov

Proteomics , the large-scale study of proteins, complements metabolomics by providing insights into the expression and activity of enzymes and transporters involved in acylcarnitine metabolism. mdpi.com For instance, proteomic analyses can identify changes in the abundance of carnitine palmitoyltransferase (CPT) enzymes or other mitochondrial proteins that lead to the accumulation of specific acylcarnitines. mdpi.com

The true power of these technologies is realized through their integration. nih.govresearchgate.net By correlating changes in the metabolome with alterations in the proteome and transcriptome, researchers can build comprehensive models of metabolic dysregulation. mdpi.com For example, an increase in Nonadecanoyl-L-carnitine (metabolomics data) might be linked to a specific genetic mutation (genomics data) that results in a dysfunctional enzyme (proteomics data). This multi-omics framework allows for a deeper understanding of disease pathophysiology and the identification of robust biomarkers and novel therapeutic targets. nih.govnih.gov

Table 1: Application of Integrated Omics in Acylcarnitine Research

| Omics Technology | Description | Application in Acylcarnitine Research | Key Findings/Insights |

|---|---|---|---|

| Metabolomics | Comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov | Quantification of acylcarnitine profiles in plasma, urine, and tissues to detect metabolic abnormalities. biospace.comelsevierpure.com | Identified associations between elevated long-chain acylcarnitines and conditions like heart failure, diabetes, and inherited metabolic disorders. nih.govmdpi.com |

| Proteomics | Large-scale study of the structure and function of proteins. mdpi.com | Identifies and quantifies enzymes, transporters, and regulatory proteins involved in fatty acid oxidation and carnitine metabolism. mdpi.com | Revealed changes in mitochondrial protein expression that correlate with acylcarnitine accumulation and cellular dysfunction. mdpi.commdpi.com |

| Transcriptomics | Study of the complete set of RNA transcripts produced by the genome. | Measures gene expression changes for enzymes and transporters in the fatty acid oxidation pathway. mdpi.com | Links environmental exposures or genetic factors to altered expression of genes that regulate acylcarnitine levels. mdpi.com |

| Integrative Multi-Omics | Combines data from two or more omics platforms to build a comprehensive biological model. nih.govnih.gov | Correlates acylcarnitine levels with changes in gene expression, protein abundance, and clinical phenotypes. researchgate.net | Provides a systems-level view of metabolic diseases, uncovering complex interactions and novel disease mechanisms. nih.govmdpi.com |

Advanced Techniques for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.comnih.gov It provides a dynamic view of metabolism that goes beyond the static snapshots offered by traditional metabolomics. nih.gov In the context of acylcarnitines, MFA is crucial for understanding the kinetics of fatty acid uptake, oxidation, and esterification. creative-proteomics.com

The most advanced MFA methods utilize stable isotope tracers, such as ¹³C-labeled fatty acids or glucose. nih.govfrontiersin.org In a typical experiment, cells or organisms are supplied with these labeled substrates. nih.gov As the substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites, including acylcarnitines. nih.gov By measuring the isotopic labeling patterns of these metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the fluxes through various metabolic pathways. creative-proteomics.comfrontiersin.org

Recent advancements in MFA include:

Isotopically Nonstationary MFA (INST-MFA): This technique analyzes the rate of isotope labeling over time, providing a more detailed and dynamic picture of metabolic fluxes, which is particularly useful for studying systems that are not at a steady state. nih.gov

Genome-Scale Metabolic Models (GEMs): These computational models integrate MFA data with genomic and proteomic information to simulate metabolism on a network-wide scale. mdpi.com This allows for the prediction of metabolic responses to genetic or environmental perturbations and the identification of key control points in pathways involving long-chain acylcarnitines. mdpi.com

High-Resolution Mass Spectrometry: The use of high-resolution MS platforms, such as Orbitrap and time-of-flight (TOF) analyzers, enhances the accuracy of isotope tracking, allowing for more precise flux calculations even in complex biological matrices. creative-proteomics.com

These techniques have been applied to investigate how fluxes in fatty acid oxidation pathways are altered in conditions like obesity, diabetes, and heart disease, where the accumulation of long-chain acylcarnitines is a known pathological feature. creative-proteomics.comnih.gov

Table 2: Methodological Advances in Metabolic Flux Analysis for Acylcarnitines

| Technique | Principle | Advantage for Acylcarnitine Research |

|---|---|---|

| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Uses ¹³C-labeled substrates (e.g., fatty acids) to trace carbon flow through metabolic pathways. nih.govfrontiersin.org | Directly quantifies the rates of fatty acid oxidation and the production of specific acylcarnitines. frontiersin.org |

| Isotopically Nonstationary MFA (INST-MFA) | Measures the dynamics of isotope labeling before a steady state is reached. nih.gov | Provides more detailed information on rapid metabolic changes and pathway dynamics. nih.gov |

| Flux Balance Analysis (FBA) | A mathematical approach using stoichiometry of metabolic reactions to predict flux distribution, often integrated with genome-scale models. nih.govcreative-proteomics.com | Allows for large-scale, predictive modeling of how genetic or environmental changes affect acylcarnitine metabolism. creative-proteomics.com |

| Integration with Genome-Scale Models (GEMs) | Combines experimental flux data with comprehensive, genome-annotated metabolic networks. mdpi.com | Offers a systems-level understanding of metabolic regulation and helps identify enzymatic bottlenecks or targets for intervention. mdpi.com |

Development of Novel Experimental Models for Studying Long-Chain Acylcarnitines

Progress in understanding the biological significance of long-chain acylcarnitines like Nonadecanoyl-L-carnitine depends heavily on the availability of robust experimental models that can accurately replicate human physiology and disease.

In Vivo Models: While rodent models remain valuable, the zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying lipid metabolism and cardiac function. mdpi.com Zebrafish embryos are transparent, allowing for real-time imaging of organ development and function. Recent studies have used zebrafish to demonstrate how the accumulation of specific long-chain acylcarnitines can lead to mitochondrial dysfunction and cardiac contractile defects, providing a direct link between metabolic intermediates and organ pathology. mdpi.com

In Vitro and Ex Vivo Models: Advanced cell culture systems, including 3D organoids and "organ-on-a-chip" technologies, offer more physiologically relevant platforms than traditional 2D cell cultures. These models can better simulate the complex microenvironment of tissues like the liver, heart, and skeletal muscle, enabling more accurate studies of acylcarnitine metabolism and lipotoxicity. For example, human hepatoma cell lines (e.g., HepG2) have been used in conjunction with MFA to uncover mechanisms of fatty acid-induced cell death. nih.gov

In Silico and Computational Models: Molecular dynamics simulations are being used to model the interaction of long-chain acylcarnitines with proteins and membranes at an atomic level. nih.govnih.gov These simulations have provided novel insights, for instance, by showing that myoglobin (B1173299) may act as a carrier protein for long-chain acylcarnitines in muscle tissue, a previously unknown function. nih.govnih.gov These computational approaches, combined with genome-scale metabolic models, allow researchers to test hypotheses and generate new avenues for experimental investigation. mdpi.com

Table 3: Novel Experimental Models in Long-Chain Acylcarnitine Research

| Model Type | Example | Key Application/Finding |

|---|---|---|

| In Vivo Model | Zebrafish (Danio rerio) | Used to demonstrate that excess C18 and C18:1 acylcarnitines interfere with mitochondrial function, leading to reduced ATP production and cardiac dysfunction. mdpi.com |

| In Vitro Model | Human Hepatoma Cell Lines (e.g., HepG2) | Combined with MFA to identify that saturated fatty acids reduce glutathione (B108866) synthesis and increase ceramide synthesis, contributing to lipotoxicity. nih.gov |

| Computational / In Silico Model | Molecular Dynamics (MD) Simulations | Revealed that myoglobin can bind long-chain acylcarnitines (C12 and longer), suggesting a novel role for it as an intracellular transporter in muscle. nih.govnih.gov |

| Computational / In Silico Model | Genome-Scale Metabolic Models (GEMs) | Integrates multi-omics data to simulate metabolic network responses to toxins or genetic changes, predicting disruptions in acylcarnitine turnover. mdpi.com |

Compound Names Mentioned in this Article

Q & A

Q. Methodological Answer :

- In vitro enzyme assays : Use mitochondrial fractions to measure carnitine palmitoyltransferase (CPT) activity. Monitor acyl-CoA formation spectrophotometrically (e.g., DTNB assay at 412 nm). Include controls with L-carnitine and palmitoyl-CoA to validate specificity .

- Cell-based assays : Treat hepatocytes or cardiomyocytes with the compound and quantify β-oxidation rates via ³H₂O release from [³H]-palmitate. Normalize data to protein content (e.g., Folin-Lowry method) .

- Dose-response curves : Test concentrations from 1–100 μM to identify EC₅₀ values. Replicate experiments ≥3 times to ensure statistical power .

Advanced: What strategies resolve contradictions in reported data on Nonadecanoyl-L-carnitine (chloride)’s metabolic effects?

Q. Methodological Answer :

- Meta-analysis : Systematically compare studies for variables like cell type (primary vs. immortalized), incubation time, and assay sensitivity .

- Control validation : Verify mitochondrial integrity (e.g., cytochrome c release assays) to rule out confounding factors in β-oxidation measurements .

- Orthogonal assays : Cross-validate findings using stable isotope tracing (e.g., ¹³C-palmitate) and Seahorse extracellular flux analysis .

- Replication studies : Collaborate with independent labs to confirm results under standardized protocols .

Advanced: How can researchers investigate the structural determinants of Nonadecanoyl-L-carnitine (chloride)’s interaction with CPT enzymes?

Q. Methodological Answer :

- Molecular docking : Use CPT1 crystal structures (e.g., PDB ID: 2G0Y) to model binding interactions. Focus on the nonadecanoyl chain’s hydrophobic interactions and the carnitine moiety’s hydrogen-bonding network .

- Site-directed mutagenesis : Modify CPT1 residues (e.g., Lys468, Glu590) and measure kinetic parameters (Km, Vmax) to identify critical binding sites .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) under physiological pH and ionic conditions .

Basic: What statistical frameworks are appropriate for analyzing dose-dependent effects of Nonadecanoyl-L-carnitine (chloride)?

Q. Methodological Answer :

- Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for EC₅₀ values .

- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s test for multiple comparisons). Address outliers via Grubb’s test or robust regression .

- Power analysis : Predefine sample sizes using G*Power to ensure adequate detection of effect sizes (α=0.05, β=0.2) .

Advanced: How can researchers differentiate artifact signals from true biological activity in high-throughput screens?

Q. Methodological Answer :

- Counter-screening : Test the compound against unrelated targets (e.g., kinase panels) to assess selectivity .

- Solvent controls : Include DMSO vehicle controls at matching concentrations to rule out solvent-induced artifacts .

- Redox interference checks : Measure thiobarbituric acid-reactive substances (TBARS) to detect pro-oxidant effects that may skew β-oxidation data .

Basic: What protocols ensure stability and solubility of Nonadecanoyl-L-carnitine (chloride) in experimental systems?

Q. Methodological Answer :

- Solubility optimization : Prepare stock solutions in deionized water or PBS (pH 7.4) with brief sonication. Avoid organic solvents that disrupt mitochondrial membranes .

- Storage conditions : Aliquot and store at −80°C under argon to prevent hydrolysis. Monitor degradation via LC-MS every 6 months .

- In-use stability : Prewarm solutions to 37°C and use within 4 hours to minimize thermal decomposition .

Advanced: How can isotopic labeling elucidate the metabolic fate of Nonadecanoyl-L-carnitine (chloride) in vivo?

Q. Methodological Answer :

- Synthesis of ¹³C-labeled analogs : Incorporate ¹³C into the nonadecanoyl chain via fatty acid biosynthesis in E. coli expressing heterologous acyl-ACP synthases .

- Tracer studies : Administer ¹³C-Nonadecanoyl-L-carnitine to rodents and analyze isotope enrichment in tissues (e.g., liver, muscle) using GC-MS .

- Kinetic modeling : Apply compartmental models to calculate turnover rates and mitochondrial uptake efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.